molecular formula C13H18BrNO2S B1490529 5-Bromo-2-isopropylsulfanyl-nicotinic acid tert-butyl ester CAS No. 2205505-58-2

5-Bromo-2-isopropylsulfanyl-nicotinic acid tert-butyl ester

Cat. No. B1490529
CAS RN: 2205505-58-2
M. Wt: 332.26 g/mol
InChI Key: CBBZFTFTQMJOBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as esterification, borylation, and deboronation . For instance, esterification can occur when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Borylation can occur with the addition of B2pin2 to the intermediately generated diazonium salt . Protodeboronation of alkyl boronic esters is also a key step in the synthesis of certain compounds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, it could participate in Suzuki–Miyaura coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . Additionally, tert-butyl esters can react with SOCl2 at room temperature to provide acid chlorides .

properties

IUPAC Name

tert-butyl 5-bromo-2-propan-2-ylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-8(2)18-11-10(6-9(14)7-15-11)12(16)17-13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBZFTFTQMJOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=N1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isopropylsulfanyl-nicotinic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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